1-Dodecanoyl-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanoyl-2-thiourea is an organic compound with the molecular formula C13H26N2OS. It is a derivative of thiourea, characterized by the presence of a dodecanoyl group attached to the nitrogen atom of the thiourea moiety.
Preparation Methods
1-Dodecanoyl-2-thiourea can be synthesized through several methods. One common synthetic route involves the reaction of dodecanoyl chloride with thiourea in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Dodecanoyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Dodecanoyl-2-thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dodecanoyl-2-thiourea involves its interaction with biological molecules. It can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also disrupt cell membranes, leading to cell death in microorganisms .
Comparison with Similar Compounds
1-Dodecanoyl-2-thiourea can be compared with other thiourea derivatives, such as:
- 1-Dodecanoyl-3-(2-pyrimidinyl)-2-thiourea
- 1-Dodecanoyl-3-(2-naphthyl)-2-thiourea
- 1-Dodecanoyl-3-(4-methoxyphenyl)-2-thiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific dodecanoyl group, which imparts distinct physical and chemical characteristics .
Properties
CAS No. |
86310-65-8 |
---|---|
Molecular Formula |
C13H26N2OS |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
N-carbamothioyldodecanamide |
InChI |
InChI=1S/C13H26N2OS/c1-2-3-4-5-6-7-8-9-10-11-12(16)15-13(14)17/h2-11H2,1H3,(H3,14,15,16,17) |
InChI Key |
HQWHWMJZCIBUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.